Cas no 17132-92-2 (2,3-Quinoxalinedicarbonitrile)

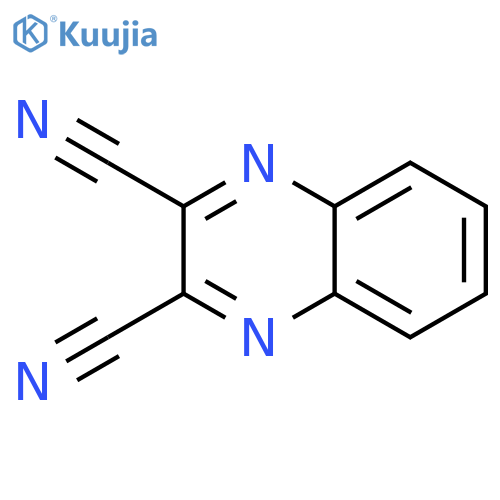

2,3-Quinoxalinedicarbonitrile structure

商品名:2,3-Quinoxalinedicarbonitrile

2,3-Quinoxalinedicarbonitrile 化学的及び物理的性質

名前と識別子

-

- 2,3-Quinoxalinedicarbonitrile

- Quinoxaline-2,3-dicarbonitrile

- 2,3-Dicyanochinoxalin

- 2,3-dicyanochinoxaline

- 2,3-Dicyanoquinoxaline

- AC1L6KVF

- AC1Q4RK3

- AR-1D2469

- CTK0I1790

- NSC160871

- SureCN4601647

- 17132-92-2

- SCHEMBL4601647

- DTXSID60303741

- NSC-160871

- AKOS015905351

-

- MDL: MFCD21339775

- インチ: InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H

- InChIKey: MFFPGENYYFVBPT-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)N=C(C#N)C(=N2)C#N

計算された属性

- せいみつぶんしりょう: 180.04372

- どういたいしつりょう: 180.043596145g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 73.36

- LogP: 1.37316

2,3-Quinoxalinedicarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449040375-1g |

2,3-Quinoxalinedicarbonitrile |

17132-92-2 | 95% | 1g |

696.42 USD | 2021-05-31 | |

| Chemenu | CM221166-1g |

Quinoxaline-2,3-dicarbonitrile |

17132-92-2 | 95% | 1g |

$583 | 2021-08-04 | |

| Chemenu | CM221166-1g |

Quinoxaline-2,3-dicarbonitrile |

17132-92-2 | 95% | 1g |

$*** | 2023-03-30 |

2,3-Quinoxalinedicarbonitrile 関連文献

-

1. Synthesis of oxygen-containing heterocyclic ortho-dinitriles based on 4-bromo-5-nitrophthalonitrileIgor G. Abramov,Alexey V. Smirnov,Sergei A. Ivanovskii,Marina B. Abramova,Vladimir V. Plakhtinskii,Margarita S. Belysheva Mendeleev Commun. 2001 11 80

-

Yuji Nagai,Hisahiro Sasabe,Jun Takahashi,Natsuki Onuma,Takashi Ito,Satoru Ohisa,Junji Kido J. Mater. Chem. C 2017 5 527

-

Veronika Novakova,Petra Reimerova,Jan Svec,Daniel Suchan,Miroslav Miletin,Hannah M. Rhoda,Victor N. Nemykin,Petr Zimcik Dalton Trans. 2015 44 13220

-

Veronika Novakova,Rabia Zeynep Uslu Kobak,Radim Ku?era,Kamil Kopecky,Miroslav Miletin,Veronika Krepsová,Jana Ivincová,Petr Zimcik Dalton Trans. 2012 41 10596

-

D. M. Gampe,S. Schramm,M. Kaufmann,H. G?rls,R. Beckert New J. Chem. 2016 40 10100

17132-92-2 (2,3-Quinoxalinedicarbonitrile) 関連製品

- 7483-33-2(quinoxaline-2-carbonitrile)

- 105598-27-4(Dipyrazino2,3-f:2',3'-hquinoxaline-2,3,6,7,10,11-hexacarbonitrile)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量